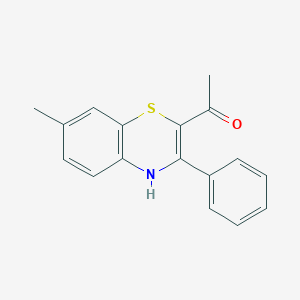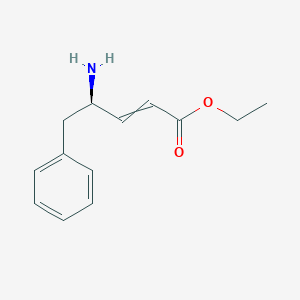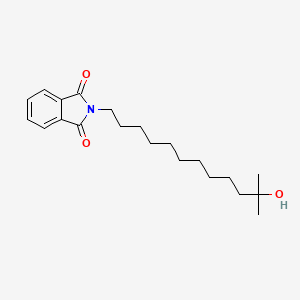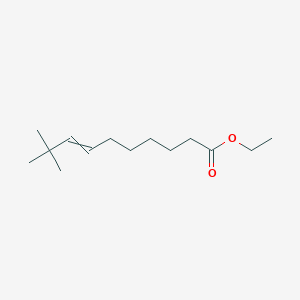![molecular formula C28H24O4 B12532695 2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol CAS No. 678967-07-2](/img/structure/B12532695.png)
2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol is a stilbene-based bisphenol compound. Stilbene derivatives are known for their diverse applications in various fields, including materials science, chemistry, and biology. This compound, in particular, is characterized by its two methoxyphenyl groups attached to an ethene-diyl backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol can be achieved through a high-yielding two-step approach. The first step involves the catalyst-free thermal decarboxylation of cinnamic acids, such as p-coumaric, ferulic, and sinapic acid, by refluxing them in dimethylformamide (DMF) under a nitrogen atmosphere. This process results in the formation of vinyl phenols .
In the second step, the vinyl phenols undergo olefin metathesis using a Grubbs–Hoveyda 2nd generation catalyst. This reaction leads to the direct precipitation of the bisphenols from the reaction mixture. The overall yields for this synthesis are high, with 2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol achieving an 88% yield .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions could enhance the efficiency and scalability of the process. Additionally, the development of more sustainable and cost-effective catalysts could further improve industrial production.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol is primarily related to its ability to interact with various molecular targets through its phenolic and methoxy groups. These interactions can lead to the modulation of biological pathways, such as antioxidant activity, by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
(E)-4,4′-(ethene-1,2-diyl)diphenol: Lacks the methoxy groups, which can affect its reactivity and applications.
(E)-4,4′-(ethene-1,2-diyl)bis(2,6-dimethoxyphenol):
Uniqueness
2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of methoxy groups enhances its solubility in organic solvents and its potential for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
678967-07-2 |
|---|---|
Molecular Formula |
C28H24O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[2-(2-hydroxyphenyl)-1,2-bis(2-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C28H24O4/c1-31-25-17-9-5-13-21(25)27(19-11-3-7-15-23(19)29)28(20-12-4-8-16-24(20)30)22-14-6-10-18-26(22)32-2/h3-18,29-30H,1-2H3 |
InChI Key |
CKHRBRRGIGQIEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=C(C2=CC=CC=C2O)C3=CC=CC=C3OC)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol](/img/structure/B12532621.png)

![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)


![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B12532658.png)

![3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12532665.png)
![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)


![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)

